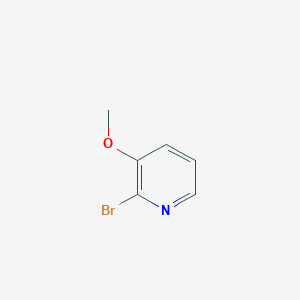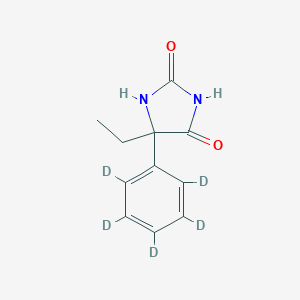
2-Bromo-3-methoxypyridine
Übersicht
Beschreibung
2-Bromo-3-methoxypyridine is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a bromine atom and a methoxy group, respectively
Wirkmechanismus
Target of Action
2-Bromo-3-methoxypyridine is a biochemical reagent used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors . The primary target of this compound is the AXL receptor tyrosine kinase, a protein that plays a crucial role in cell survival, growth, and proliferation .
Mode of Action
It is known to interact with its target, the axl receptor tyrosine kinase, potentially inhibiting its function . This interaction could lead to changes in cellular signaling pathways, affecting cell growth and survival .
Biochemical Pathways
This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes . The compound’s role in this biochemical pathway could have downstream effects on various cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with the AXL receptor tyrosine kinase. By inhibiting this kinase, the compound could potentially disrupt cell signaling pathways, affecting cell growth and survival . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific conditions of the Suzuki–Miyaura cross-coupling reaction
Biochemische Analyse
Biochemical Properties
It is known to be used in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Cellular Effects
Safety data indicates that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . It may also cause respiratory irritation
Molecular Mechanism
It is known to participate in the Suzuki–Miyaura cross-coupling reaction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-methoxypyridine typically involves the bromination of 3-methoxypyridine. One common method includes the following steps:
Preparation of 2-Bromo-3-hydroxypyridine: An aqueous solution of sodium hydroxide is cooled to -10 to 0 degrees Celsius using an ice-salt bath. Liquid bromine is added dropwise to this solution. 3-Hydroxypyridine is dissolved in the aqueous sodium hydroxide solution, which is then added dropwise to the liquid bromine solution. The temperature is maintained at 10-15 degrees Celsius. After the addition, the mixture is stirred for 2.5-3 hours at room temperature, and the pH is adjusted to 7 using an acid.
Conversion to this compound: The 2-Bromo-3-hydroxypyridine is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under suitable conditions.
Suzuki Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyridine ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Suzuki Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.
Suzuki Coupling: Biaryl compounds are formed as major products.
Oxidation: Products include pyridine derivatives with carbonyl functionalities.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3-methylpyridine
- 2-Bromo-4-methylpyridine
- 2-Bromo-5-methylpyridine
- 3-Bromo-2-methylpyridine
- 2-Bromo-6-methoxypyridine
Comparison: 2-Bromo-3-methoxypyridine is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination of substituents provides distinct reactivity patterns compared to its analogs. For instance, the methoxy group can participate in hydrogen bonding and electron-donating interactions, influencing the compound’s chemical behavior and biological activity. In contrast, other bromo-substituted pyridines may lack these interactions, leading to different reactivity and applications .
Eigenschaften
IUPAC Name |
2-bromo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOWLYNSFYZIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178829 | |
| Record name | 2-Bromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24100-18-3 | |
| Record name | 2-Bromo-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24100-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024100183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-3-METHOXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQN9M14S1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the 2-bromo-3-methoxypyridine preparation method described in the research papers compared to other potential methods?
A1: The research papers highlight several advantages of the described synthesis methods:
- Direct Bromination: The method utilizes a direct bromination approach to replace the nitro group in 2-nitro-3-methoxypyridine with a bromine atom []. This simplifies the synthesis route compared to multi-step processes.
- Mild Conditions & Control: The reactions occur under mild conditions, making them easier to control and potentially safer [, ]. This is particularly important for industrial scale-up.
- High Yield and Purity: The methods result in a high yield and purity of this compound, minimizing the need for extensive purification steps [, ].
- Cost-Effective & Safe: The overall process is cost-effective due to the simple reaction scheme and readily available starting materials. Additionally, the mild reaction conditions contribute to a safer working environment [].
Q2: Can you detail the specific steps involved in the this compound preparation method using 2-bromo-3-hydroxypyridine as an intermediate?
A2: The research describes a two-step synthesis using 2-bromo-3-hydroxypyridine as an intermediate []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)






![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)





